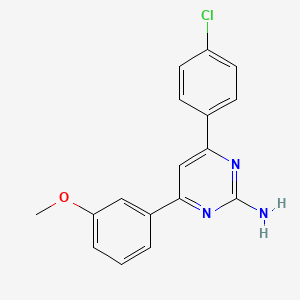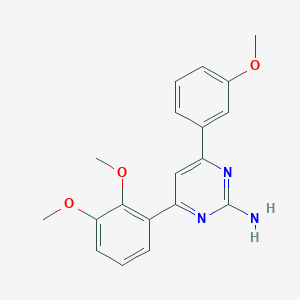
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine (4-DCPMPA) is a synthetic compound with a wide range of potential applications in scientific research. It has been extensively studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Applications De Recherche Scientifique
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties, and has been used in the study of certain diseases, such as diabetes, cancer, and Alzheimer’s disease. In addition, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been used in the study of drug metabolism and pharmacokinetics.
Mécanisme D'action
The exact mechanism of action of 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). Inhibition of this enzyme has been associated with anti-inflammatory, anti-fungal, and anti-bacterial effects.
Biochemical and Physiological Effects
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. In vivo studies have demonstrated that 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has anti-inflammatory and anti-fungal effects, as well as anti-bacterial effects. In addition, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to inhibit the enzyme COX-2, which is involved in the regulation of inflammation, pain, and fever.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively stable compound, and can be stored for long periods of time without significant degradation. In addition, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is relatively inexpensive to synthesize and is readily available. However, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is not water soluble, so it must be dissolved in a suitable solvent before use.
Orientations Futures
There are a number of potential future directions for the use of 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine in scientific research. One potential application is in the study of drug metabolism and pharmacokinetics, as 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to inhibit the enzyme COX-2. In addition, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has potential applications in the study of cancer, diabetes, and Alzheimer’s disease. Finally, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine may be useful in the development of new drugs, as it has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
Méthodes De Synthèse
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine can be synthesized by a variety of methods, including the condensation reaction of 3,4-dichlorophenylacetonitrile and 2-methoxyphenylhydrazine. The reaction occurs in an inert atmosphere, such as nitrogen, and is typically carried out at temperatures between 80-100°C. The reaction produces 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine as the main product, with minor amounts of other by-products.
Propriétés
IUPAC Name |
4-(3,4-dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-23-16-5-3-2-4-11(16)15-9-14(21-17(20)22-15)10-6-7-12(18)13(19)8-10/h2-9H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUSIZSNKQKPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














